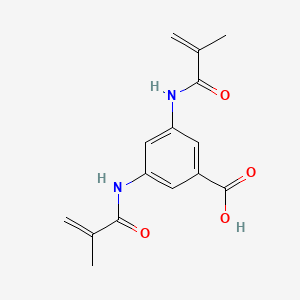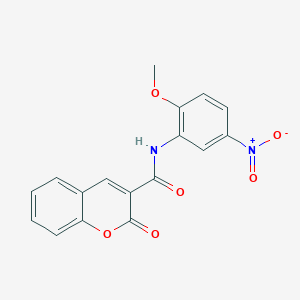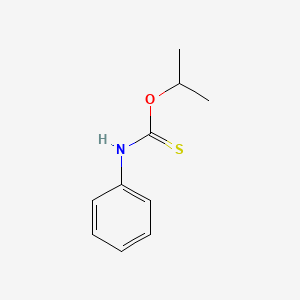
1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine, also known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP has been widely used in scientific research for its various pharmacological properties.
Wirkmechanismus
1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine acts as a dopamine receptor agonist, specifically at the D2 and D3 receptor subtypes. This compound binds to the receptor and activates the downstream signaling pathways. The activation of the dopamine receptors by this compound leads to an increase in dopamine release in the brain, which can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including increased locomotor activity, increased heart rate and blood pressure, and increased body temperature. This compound has also been shown to increase dopamine release in the brain, which can lead to reward-seeking behavior and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine has several advantages for lab experiments, including its potency as a dopamine receptor agonist and its ability to mimic the effects of drugs of abuse such as cocaine and amphetamines. However, this compound also has limitations, including its potential for toxicity and its limited selectivity for dopamine receptors.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine. One area of research is the development of more selective dopamine receptor agonists that can be used to study the specific roles of different dopamine receptor subtypes. Another area of research is the use of this compound as a tool to study the effects of drugs of abuse on the dopamine system and the development of new treatments for addiction. Additionally, research could focus on the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine has been used in various scientific research studies for its pharmacological properties. This compound has been found to act as a potent dopamine receptor agonist and has been used to study the dopamine system in the brain. This compound has also been used as a tool to study the effects of drugs on the central nervous system, including drugs of abuse such as cocaine and amphetamines.
Eigenschaften
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-17-7-4-8-18(15-17)21-11-13-22(14-12-21)19(23)10-9-16-5-2-1-3-6-16/h1-8,15H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSIXDJDBYYUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B5678803.png)


![N-{rel-(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propyl-3-pyrrolidinyl}-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide hydrochloride](/img/structure/B5678830.png)
![N-(5-{[({[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}amino)carbonyl]amino}-2-methoxyphenyl)propanamide](/img/structure/B5678832.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5678842.png)
![2-ethoxy-3-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine](/img/structure/B5678856.png)
![2-methyl-4-phenyl-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5678864.png)

![2-ethyl-N-[(4-methylphenyl)(2-thienyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5678881.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5678884.png)

